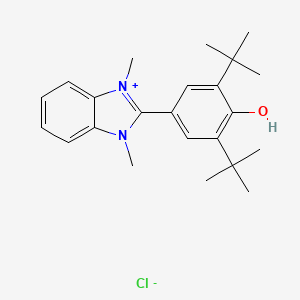![molecular formula C20H18N2O4 B5107666 2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone is a synthetic compound that has gained attention for its potential use in scientific research. This compound is also known as AQ4N, and it has been studied for its anticancer properties. In
Mechanism of Action
AQ4N is activated by the enzyme NQO1, which is overexpressed in many solid tumors. Under hypoxic conditions, AQ4N undergoes a reduction reaction to form AQ4, which then produces toxic metabolites that selectively kill cancer cells. AQ4N has been shown to have a higher cytotoxicity in hypoxic conditions compared to normoxic conditions.
Biochemical and Physiological Effects:
AQ4N has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. AQ4N has been studied for its potential to enhance the efficacy of radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
AQ4N has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high solubility in water, which allows for easy administration in cell culture and animal studies. However, AQ4N has some limitations for lab experiments. It is a prodrug that requires activation by the enzyme NQO1, which may not be present in all cancer cells. AQ4N also has a short half-life in vivo, which limits its effectiveness in animal studies.
Future Directions
There are several future directions for the study of AQ4N. One direction is to optimize the synthesis method of AQ4N to improve the yield and purity of the compound. Another direction is to study the potential use of AQ4N in combination with other cancer treatments, such as immunotherapy. AQ4N may also have potential applications in other diseases, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to fully understand the potential of AQ4N in scientific research.
Synthesis Methods
AQ4N is synthesized by reacting 2-nitroso-1-naphthol with 3-aminophenol and 4-morpholinecarboxylic acid. This reaction results in the formation of AQ4N, which is then purified through a series of processes. The synthesis method of AQ4N has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
AQ4N has been studied for its potential use in cancer treatment. It is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, AQ4N produces toxic metabolites that selectively kill cancer cells. AQ4N has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
2-(3-hydroxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-14-5-3-4-13(12-14)21-17-18(22-8-10-26-11-9-22)20(25)16-7-2-1-6-15(16)19(17)24/h1-7,12,21,23H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWNLMYQICXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5107604.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)
